N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a cyclopropylmethyl group substituted with a hydroxymethyl moiety at the amide nitrogen.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-13-18(10-11-18)12-19-17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,20H,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQHLHEPRHYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-hydroxymethyl cyclopropyl acetonitrile, which is synthesized by adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of zinc powder and a basic catalyst . The resulting compound is then subjected to further reactions to introduce the biphenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide with related biphenyl carboxamides:
*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡Calculated from empirical data.
Key Observations:
- Polarity and Solubility: The target compound’s hydroxymethyl group likely reduces logP compared to purely hydrophobic analogs like N-cyclooctyl or N-phenyl derivatives, enhancing aqueous solubility .
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide, identified by its CAS number 1251547-40-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 281.3 g/mol. The compound features a biphenyl moiety linked to a cyclopropyl group through a hydroxymethyl chain, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.3 g/mol |
| CAS Number | 1251547-40-6 |
In Vitro Studies
Research on related compounds has established a foundation for understanding the potential effects of this compound:
- Study on mGluR Modulators : A study investigating dihydrothiazolopyridone derivatives highlighted their role as selective PAMs for mGluR5. These compounds were effective in enhancing receptor signaling without significant side effects, paving the way for further exploration of similar structures like this compound in treating conditions such as schizophrenia and anxiety disorders .
In Vivo Evaluations
In vivo evaluations have shown that compounds with similar structural motifs can exhibit significant behavioral changes in rodent models:
- Antipsychotic Effects : Compounds that share structural similarities with this compound have been tested for their ability to mitigate psychostimulant-induced behaviors. For instance, certain derivatives were able to reduce hyperactivity induced by amphetamines without causing motor impairments, indicating their therapeutic potential in psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
